(2-Chloro-4,5-difluorophenyl)-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]methanone
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Overview
Description
(2-Chloro-4,5-difluorophenyl)-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]methanone: is a complex organic compound characterized by its unique molecular structure, which includes a chloro and two fluoro groups on the phenyl ring, an ethoxy group on the phenyl ring, and a sulfonyl group attached to a piperazine ring[_{{{CITATION{{{_1{(2-Chloro-4,5-difluorophenyl)-4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl ...
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core phenyl and piperazine components. The phenyl ring is often synthesized through halogenation reactions, introducing chlorine and fluorine atoms at specific positions. The piperazine ring is then functionalized with the sulfonyl group and the ethoxyphenyl moiety[_{{{CITATION{{{_1{(2-Chloro-4,5-difluorophenyl)-4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl ....
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve large-scale reactions using specialized reactors and controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl or piperazine derivatives.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its biological activity, such as antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The presence of the chloro and fluoro groups on the phenyl ring may enhance its binding affinity to certain receptors or enzymes, leading to biological activity. The sulfonyl group and piperazine ring may also play a role in its mechanism of action, potentially interacting with cellular components or signaling pathways.
Comparison with Similar Compounds
This compound can be compared to other similar compounds, such as:
2-Chloro-4,5-difluorophenylmethanol
1-Chloro-2,4-difluorobenzene
(2-Chloro-4,5-difluorophenyl)[4-(2-ethoxyphenyl)-1-piperazinyl]methanone
These compounds share structural similarities but differ in their functional groups and potential applications
Properties
IUPAC Name |
(2-chloro-4,5-difluorophenyl)-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF2N2O4S/c1-2-28-13-3-5-14(6-4-13)29(26,27)24-9-7-23(8-10-24)19(25)15-11-17(21)18(22)12-16(15)20/h3-6,11-12H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUKDXUKTXHPFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=C(C=C3Cl)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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